Bicyclo[1.1.1]pentane-1,3-diamine
Description
Historical Context and Evolution of Bicyclo[1.1.1]pentane Chemistry
The journey into the chemistry of bicyclo[1.1.1]pentanes began in 1964 when Kenneth B. Wiberg and his coworkers first synthesized the parent hydrocarbon, bicyclo[1.1.1]pentane. enamine.net For many years, BCPs were largely regarded as chemical curiosities due to their significant ring strain and the synthetic challenges they posed.
A pivotal moment in the evolution of BCP chemistry was the synthesis of [1.1.1]propellane by Wiberg and Walker in 1982. enamine.net This highly strained molecule, with its inverted bridgehead carbons, proved to be a remarkably versatile precursor for the synthesis of a wide array of 1,3-disubstituted BCP derivatives. The ability to functionalize the BCP core at its bridgehead positions opened the door to its exploration in various scientific domains.
The 1990s marked a turning point for the practical application of BCPs, with Pellicciari and colleagues' 1996 report on a BCP analogue of a glutamate (B1630785) receptor antagonist. enamine.net This work highlighted the potential of the BCP scaffold as a bioisostere, a concept that would be further championed and popularized by a 2012 report from Stepan and coworkers, who used a BCP moiety to replace a phenyl ring in a γ-secretase inhibitor, leading to improved drug-like properties. nih.gov This "escape from flatland" strategy, which involves replacing planar aromatic rings with three-dimensional saturated scaffolds, has since become a major driver in the field. google.com The last decade has witnessed an explosion of interest in BCPs, particularly in medicinal chemistry, leading to the development of numerous synthetic methodologies to access a diverse range of BCP-containing building blocks, including the titular diamine. enamine.net
Unique Structural Attributes of the Bicyclo[1.1.1]pentane Framework and its Derivatives
The allure of the BCP scaffold and its derivatives, such as bicyclo[1.1.1]pentane-1,3-diamine, stems from a combination of unique structural features that are not readily found in other molecular frameworks.
The bicyclo[1.1.1]pentane core is characterized by a significant amount of strain energy, estimated to be between 65 and 68 kcal/mol. nih.gov This high strain is a consequence of the severe angle distortion within the fused cyclobutane (B1203170) rings. Despite this high strain, the BCP cage is remarkably stable, with some derivatives being stable up to 250-300°C. google.com This kinetic stability, coupled with the high strain energy, makes the BCP scaffold a unique energetic and structural component in molecular design. The strain energy dramatically increases with successive chlorination of the BCP cage due to nonbonded chlorine-chlorine repulsions. biosynth.com
One of the most defining features of the bicyclo[1.1.1]pentane scaffold is its rigid and conformationally restricted nature. enamine.netresearchgate.netresearchgate.net This rigidity is imparted by the fused ring system, which locks the bridgehead substituents in a fixed, linear orientation. Consequently, this compound is a conformationally restricted diamine, where the two amino groups are held at a specific distance and angle relative to each other. enamine.netresearchgate.netresearchgate.net This conformational rigidity is highly desirable in drug design and supramolecular chemistry, as it reduces the entropic penalty upon binding to a target and allows for precise positioning of functional groups.
The bicyclo[1.1.1]pentane scaffold provides a unique three-dimensional (3D) topology. The bridgehead substituents of 1,3-disubstituted BCPs exit the cage at an angle of approximately 180°, mimicking the geometry of a para-substituted benzene (B151609) ring, but with a shorter distance between the substituents. enamine.net This linear, rod-like shape has led to the use of BCPs as rigid linkers in molecular "Tinkertoy" constructions and in materials science. google.comresearchgate.net The introduction of the BCP scaffold into otherwise planar molecules is a key strategy for increasing their three-dimensionality, which can lead to improved physicochemical properties such as solubility and metabolic stability, and can help to circumvent patent restrictions on existing drugs. google.com
Below is a table summarizing key topological and structural parameters of the bicyclo[1.1.1]pentane core, with comparisons to a para-substituted benzene ring.
| Property | Bicyclo[1.1.1]pentane | para-Substituted Benzene |
| Substituent Exit Angle | ~180° | 180° |
| Inter-substituent Distance | ~1.9 Å (bridgehead to bridgehead) | ~2.8 Å |
| Overall Shape | Rigid, linear, three-dimensional | Planar, aromatic |
| Rotational Freedom | Highly restricted | Rotation around single bonds |
Note: The inter-substituent distance in BCP can vary slightly depending on the nature of the substituents.
Overview of Academic Research Significance for this compound
This compound is a valuable building block in several areas of chemical research, primarily due to the unique structural features imparted by the BCP core. Its significance is most prominent in the following areas:
Medicinal Chemistry: As a conformationally restricted diamine, it serves as a unique scaffold for the synthesis of novel drug candidates. The rigid BCP core allows for the precise positioning of the amino groups, which can interact with biological targets in a well-defined manner. It is often used as a bioisosteric replacement for para-substituted anilines, leading to compounds with improved pharmacokinetic profiles. nih.gov
Combinatorial Chemistry and Building Block Synthesis: The diamine is a versatile starting material for the construction of chemical libraries. enamine.netresearchgate.net The two amino groups can be readily functionalized, allowing for the rapid generation of a diverse set of molecules with a common BCP core. Its synthesis from the more accessible bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been a key enabler in its widespread use. nih.gov
Materials Science: The rigid, rod-like structure of the BCP scaffold makes this compound a candidate for the synthesis of novel polymers and liquid crystals. google.comresearchgate.net The diamine can be incorporated into polymer backbones to create rigid-rod polymers with unique thermal and mechanical properties.
The following table provides a summary of research findings related to the synthesis and application of this compound and its derivatives.
| Research Area | Key Findings |
| Synthesis | Multigram preparation of Boc-monoprotected 1,3-diaminobicyclo[1.1.1]pentane has been reported, highlighting its accessibility as a building block. enamine.netresearchgate.netresearchgate.net |
| Medicinal Chemistry | The BCP core in amine derivatives serves as a bioisostere for aniline, improving metabolic stability in drug candidates. nih.gov |
| Click Chemistry | Bicyclo[1.1.1]pentane-derived building blocks, including those related to the diamine, are suitable substrates for click reactions, making them valuable for bioconjugate chemistry. enamine.netresearchgate.net |
| Polymer Chemistry | The 1,3-linked BCP system forms a rigid rod-like structure upon polymerization, leading to materials with potential applications in piezoelectricity and liquid crystals. google.com |
Structure
2D Structure
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c6-4-1-5(7,2-4)3-4/h1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAJEURIVBSWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Bicyclo 1.1.1 Pentane 1,3 Diamine and Its Precursors
Precursor Synthesis: Methodologies for Bicyclo[1.1.1]pentane Core Formation
The construction of the Bicyclo[1.1.1]pentane (BCP) core is the foundational step for accessing its derivatives. The primary and most utilized precursor for BCPs is [1.1.1]propellane, a highly strained molecule whose reactivity is dominated by the cleavage of its central carbon-carbon bond. nih.govrhhz.net Methodologies for forming the BCP core almost invariably involve the ring-opening of [1.1.1]propellane by various reagents. ucd.ie An alternative, yet crucial, precursor is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which serves as a versatile synthon for a wide range of functionalized BCPs, including the target diamine. nih.govacs.org
[1.1.1]Propellane as a Key Intermediate in Bicyclo[1.1.1]pentane Synthesis
[1.1.1]Propellane (tricyclo[1.1.1.01,3]pentane) is a highly strained hydrocarbon that serves as the principal gateway to the bicyclo[1.1.1]pentane system. nih.govrhhz.net Its synthetic importance stems from the high reactivity of its central, inverted C1–C3 bond, which is susceptible to cleavage by a wide range of reagents, including radicals, nucleophiles, and electrophiles. nih.govwikipedia.org The first synthesis was reported in 1982, and subsequent improvements have made it more accessible for laboratory use. rhhz.netwikipedia.org The strain energy of [1.1.1]propellane is estimated to be 102 kcal/mol, yet it is surprisingly persistent at room temperature. wikipedia.org This unusual stability is attributed to the delocalization of electron density from the central bond to the bridging carbons. wikipedia.org The reactions of [1.1.1]propellane typically proceed via the opening of this central bond to generate 1,3-disubstituted bicyclo[1.1.1]pentane derivatives, making it an indispensable intermediate. rhhz.netucd.ie
Radical Addition Pathways for [1.1.1]Propellane Ring-Opening
Radical addition to the central C1–C3 bond of [1.1.1]propellane is one of the most common and effective methods for synthesizing functionalized BCPs. nih.govrhhz.net This process involves the addition of a radical species to form a bridgehead BCP radical intermediate, which can then be trapped by another molecule or undergo an atom transfer reaction. nih.gov
A wide variety of radical precursors can be used, including organohalides, carboxylic acids, and xanthates. rhhz.netnih.gov For instance, photoredox catalysis has been successfully employed to generate radicals from alkyl, aryl, and heteroaryl halides, which then add to [1.1.1]propellane in high yields. nih.govacs.org This atom transfer radical addition (ATRA) approach is notable for its excellent functional group tolerance. nih.gov Another strategy involves the use of radical initiators like dilauroyl peroxide (DLP) to mediate the addition of xanthate derivatives to [1.1.1]propellane. rhhz.net The resulting BCP radical can also participate in oligomerization, forming structures known as [n]staffanes, though conditions can often be optimized to favor the n=1 product. beilstein-journals.org
Table 1: Examples of Radical Addition Reactions to [1.1.1]Propellane
| Radical Source | Initiation Method | Trapping Agent/Process | Product Type | Reference |
| Organohalides (R-X) | Photoredox Catalysis (e.g., Ir(ppy)₃) | Atom Transfer | 1-R-3-X-BCP | nih.gov |
| Carboxylic Acids | Photoredox Catalysis | Borylation (B₂pin₂) | 1-R-3-Bpin-BCP | nih.gov |
| Xanthates (R-SCSOR') | Thermal Initiation (DLP) | Radical Exchange | 1-R-3-SCSOR'-BCP | rhhz.net |
| SF₅Cl | Light/Solvent Autoxidation | Atom Transfer | 1-SF₅-3-Cl-BCP | beilstein-journals.org |
Transition Metal-Catalyzed Functionalization of [1.1.1]Propellane
While radical and anionic additions are more common, transition metal-catalyzed reactions of [1.1.1]propellane are an emerging field for BCP synthesis. bris.ac.uk These reactions can proceed through different mechanisms than traditional radical pathways and offer unique reactivity. However, controlling selectivity to avoid oligomerization or isomerization can be a challenge. organic-chemistry.org
One successful strategy involves the use of nickel(0) catalysts, which can engage [1.1.1]propellane as a carbene precursor. bris.ac.ukorganic-chemistry.org This process involves the concerted double C-C bond activation of propellane to form a 3-methylenecyclobutylidene-nickel intermediate, which can then participate in reactions like cyclopropanation of alkenes. organic-chemistry.org Other examples include iron-catalyzed multicomponent couplings, where an alkyl radical adds to propellane, and the resulting BCP radical is trapped in a subsequent iron-mediated cross-coupling with an aryl Grignard reagent, for example. chemrxiv.org Dual photoredox/copper catalysis has also been used for three-component radical couplings to synthesize diverse BCP derivatives rapidly. rhhz.net
Table 2: Transition Metal-Catalyzed Reactions Involving [1.1.1]Propellane
| Metal Catalyst | Ligand | Reaction Type | Key Intermediate | Product Class | Reference |
| Ni(cod)₂ | SIMes·HCl | Cyclopropanation | Nickel Carbene | Methylenespiro[2.3]hexanes | organic-chemistry.org |
| Fe(acac)₃ | dcpe / dppe | Multicomponent Cross-Coupling | BCP Radical | 1-Alkyl-3-Aryl-BCPs | chemrxiv.org |
| Ir(photocatalyst) / Cu | --- | Multicomponent Radical Coupling | BCP Radical / Cu(III) Species | Diverse Functionalized BCPs | rhhz.net |
| Pd / Ni | --- | Cross-Coupling | BCP-Grignard/Zinc | 1-Aryl/Alkyl-3-Metal-BCP | chemrxiv.org |
Photochemical Routes to Bicyclo[1.1.1]pentane Derivatives
Photochemical methods are highly effective for the synthesis of BCP derivatives, often proceeding via radical intermediates. rhhz.net These reactions can be initiated by direct photoirradiation or through the use of a photocatalyst. nih.govresearchgate.net
A prominent example is the photochemical addition of 2,3-butanedione (B143835) (diacetyl) to [1.1.1]propellane. enamine.netorgsyn.org Irradiation with a UV lamp (e.g., 365 nm) excites the diacetyl, which then reacts with propellane to form 1,3-diacetylbicyclo[1.1.1]pentane in high yield. nih.govacs.orgorgsyn.org This diketone is a critical precursor to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.govenamine.net This process has been scaled up significantly using flow photochemistry, allowing for the production of the diketone on a kilogram scale. nih.govacs.orgenamine.net Photoredox catalysis, typically using iridium or organic photocatalysts under visible light, has also become a powerful tool for generating a wide range of radicals that can add to [1.1.1]propellane to form diverse BCP structures. nih.govacs.org
Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid as a Synthon
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is arguably the most important and versatile building block derived from [1.1.1]propellane, serving as the starting point for a vast array of BCP derivatives, including alcohols, amines, and amino acids. nih.govenamine.netnih.gov
The most practical and widely used synthesis starts with the photochemical reaction between [1.1.1]propellane and diacetyl (2,3-butanedione), as described previously, to yield 1,3-diacetylbicyclo[1.1.1]pentane. nih.govorgsyn.org This diketone is then subjected to a haloform reaction. acs.orgenamine.net Typically, the diketone is treated with a solution of bromine in aqueous sodium hydroxide. orgsyn.org This reaction oxidizes the two acetyl groups to carboxylates and produces bromoform (B151600) as a byproduct. Subsequent acidification of the aqueous solution precipitates the target bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be isolated by filtration or extraction. nih.govorgsyn.org This two-step sequence has been optimized for large-scale synthesis, making the dicarboxylic acid readily available in multigram to kilogram quantities. nih.govacs.orgenamine.net
Direct Synthesis and Derivatization of Bicyclo[1.1.1]pentane-1,3-diamine
The synthesis of the title compound, this compound, is most commonly achieved through derivatization of the readily available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The key transformation is a Curtius rearrangement, a reliable method for converting carboxylic acids into primary amines. nih.govgoogle.com
The process typically begins with the conversion of the dicarboxylic acid into a more reactive derivative, such as an acid chloride or an ester. For instance, the diacid can be converted to its dimethyl ester, which is then mono-hydrolyzed to give 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid. nih.gov This mono-acid can then be subjected to a Curtius rearrangement. nih.gov The carboxylic acid is reacted with an azide (B81097) source, such as diphenylphosphoryl azide (DPPA), to form an acyl azide intermediate. Upon heating, this intermediate rearranges with the loss of nitrogen gas to form an isocyanate. The isocyanate is then hydrolyzed under acidic or basic conditions to yield the primary amine. nih.gov To obtain the diamine, this sequence would be performed on both carboxylic acid groups.
A practical route to a mono-protected version, N-Boc-3-aminobicyclo[1.1.1]pentan-1-amine, involves the Curtius rearrangement of 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid. researchgate.net This highlights the utility of the Curtius reaction in accessing BCP amines from their corresponding carboxylic acid precursors. nih.govresearchgate.net The preparation of Boc-monoprotected 1,3-diaminobicyclo[1.1.1]pentane has been achieved on a multigram scale, underscoring the practicality of this approach for creating useful building blocks for medicinal chemistry. enamine.net
Multi-Step Organic Synthesis Approaches to this compound
The synthesis of this compound is most commonly achieved through a multi-step sequence starting from the more accessible bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This precursor is synthesized on a large scale from [1.1.1]propellane. nih.gov The dicarboxylic acid then undergoes a series of transformations to yield the target diamine.
A representative synthetic route involves the conversion of the carboxylic acid groups to amides, followed by a Hofmann rearrangement. Alternatively, a Curtius rearrangement of acyl azides derived from the corresponding acyl chlorides can be employed. Another common strategy is the reduction of a diamide (B1670390) or dinitrile derivative. The choice of method often depends on the desired scale and the availability of reagents.
A key intermediate in many synthetic pathways is [1.1.1]propellane, which can be generated and used in situ for subsequent reactions. google.com The high reactivity of the central bond in [1.1.1]propellane allows for the introduction of various functional groups at the bridgehead positions. nih.gov
Preparation of Monoprotected Bicyclo[1.1.1]pentane-1,3-diamines
For the selective functionalization of one of the amino groups in this compound, the preparation of a monoprotected derivative is essential. A practical, multigram synthesis of Boc-monoprotected 1,3-diaminobicyclo[1.1.1]pentane has been reported. researchgate.netenamine.net This method allows for the straightforward isolation of the desired product, which can then be used in further synthetic steps, such as peptide coupling or the introduction of other functionalities. researchgate.net
The synthesis typically involves the treatment of the diamine with a substoichiometric amount of a protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), under carefully controlled reaction conditions to favor mono-protection over di-protection. The separation of the mono-protected, di-protected, and unreacted diamine can be achieved through chromatographic techniques.
| Protecting Group | Reagent | Key Features |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Enables multigram scale synthesis of the monoprotected diamine. enamine.net |
| Cbz | Benzyl chloroformate | Another common amine protecting group, though less frequently reported for this specific scaffold. |
Strategies for Incorporating Amino Functionalities onto the Bicyclo[1.1.1]pentane Core
Several strategies have been developed to introduce amino functionalities directly onto the BCP core, often starting from [1.1.1]propellane or other functionalized BCP precursors.
One prominent method is the strain-release amination of [1.1.1]propellane. acs.org This approach takes advantage of the high strain energy of the central C-C bond in propellane, which readily reacts with nucleophiles, including amines, to form 1,3-disubstituted BCPs. acs.org This method has been utilized for the scalable preparation of unsubstituted bicyclo[1.1.1]pentyl amines. chemrxiv.org
Another strategy involves the radical addition of nitrogen-containing radicals to [1.1.1]propellane. Photoredox catalysis has been employed to generate these radicals under mild conditions, allowing for the incorporation of a wide range of amino functionalities. princeton.edu
Furthermore, amino groups can be introduced by converting other functional groups at the bridgehead positions. For instance, carboxylic acid groups can be transformed into amines via the Curtius, Hofmann, or Schmidt rearrangements. The synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives has been achieved starting from [1.1.1]propellane. researchgate.net
| Method | Starting Material | Key Features |
| Strain-Release Amination | [1.1.1]Propellane | Scalable; utilizes the inherent reactivity of the strained C-C bond. acs.orgchemrxiv.org |
| Radical Addition | [1.1.1]Propellane | Mild reaction conditions enabled by photoredox catalysis; broad scope of amino functionalities. princeton.edu |
| Functional Group Interconversion | BCP-carboxylic acids | Classical organic transformations like Curtius or Hofmann rearrangement. researchgate.net |
Scalable Synthesis and Process Optimization of this compound Intermediates
The increasing demand for BCP-containing compounds in drug discovery has driven the development of scalable synthetic routes to key intermediates. A significant advancement has been the large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.gov By utilizing a flow photochemistry setup, the reaction of [1.1.1]propellane with diacetyl can be performed on a kilogram scale in a single day. acs.org The subsequent haloform reaction to yield the diacid has been successfully scaled to produce 500-gram quantities in a batch process. acs.org
Light-enabled reactions have proven to be a powerful tool for the scalable synthesis of BCP halides, which are versatile intermediates for further functionalization. enamine.netresearchgate.net These reactions can be performed in flow systems, often without the need for catalysts or additives, providing clean products in high yields. enamine.netresearchgate.net The operational simplicity and efficiency of these photochemical methods make them highly attractive for industrial applications. google.com A continuous flow process for the on-demand preparation of [1.1.1]propellane has also been developed, further enhancing the accessibility of BCP derivatives. dntb.gov.ua
| Intermediate | Scale | Method | Key Advantages |
| 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) | ~1 kg in 6 hours | Flow photochemistry | Rapid production, mercury lamp-free. nih.govacs.org |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 500 g scale | Batch haloform reaction | High-yield conversion of the diketone precursor. nih.govacs.org |
| BCP Halides | Milligram to kilogram | Light-enabled flow synthesis | Catalyst-free, high purity products. enamine.netresearchgate.net |
Chemo-, Regio-, and Stereoselectivity in this compound Synthesis
The synthesis of functionalized BCPs, including the diamine, requires precise control over selectivity.
Regioselectivity is a key consideration when functionalizing the BCP core. The bridgehead positions (C1 and C3) are the most common sites of substitution, and methods have been developed for the selective 1,3-difunctionalization. acs.org The direct functionalization of the bridge C-H bonds (at C2) remains more challenging but is an active area of research to access "ortho-" or "meta-" substituted BCP analogues. princeton.edu
Chemoselectivity is crucial when dealing with multiple reactive sites. For instance, in the preparation of monoprotected this compound, controlling the reaction conditions is essential to favor the formation of the mono-Boc derivative over the di-Boc product. Similarly, in radical addition reactions to [1.1.1]propellane, the choice of catalyst and reaction conditions can influence the chemoselectivity of the transformation, allowing for the introduction of specific functional groups. nih.gov
Stereoselectivity is generally not a factor in the synthesis of achiral 1,3-disubstituted BCPs like the parent diamine, as the molecule possesses a high degree of symmetry. However, for the synthesis of chiral BCP derivatives, stereoselective methods would be required.
Chemical Reactivity and Functional Group Transformations of Bicyclo 1.1.1 Pentane 1,3 Diamine
Reactions at the Amine Functionalities
The bridgehead primary amine groups of BCP diamine exhibit typical reactivity for aliphatic amines, allowing for a wide range of functional group transformations. These reactions are crucial for integrating the BCP scaffold into larger molecules such as pharmaceuticals and polymers.
The primary amines of Bicyclo[1.1.1]pentane-1,3-diamine readily undergo acylation with carboxylic acids, acid chlorides, or anhydrides to form stable amide bonds. This reaction is fundamental for incorporating the BCP moiety into peptide-like structures or for attaching it to other molecular fragments. Similarly, reaction with isocyanates or chloroformates yields the corresponding ureas and urethanes (carbamates), respectively. These linkages are prevalent in polymer chemistry and for the synthesis of bioactive molecules. The preparation of Boc-monoprotected 1,3-diaminobicyclo[1.1.1]pentane is a practically important example, creating a key intermediate for further selective functionalization. researchgate.netenamine.net
The nucleophilic nature of the amine groups allows for N-alkylation with various alkyl halides or through reductive amination with aldehydes and ketones. These reactions introduce alkyl substituents onto the nitrogen atoms, modifying the steric and electronic properties of the diamine. N-arylation, typically achieved through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allows for the formation of C-N bonds with aryl or heteroaryl systems. Bicyclo[1.1.1]pentylamines (BCPAs) are increasingly recognized as important sp³-rich bioisosteres of anilines. frontiersin.org
As bases, the amine functionalities readily react with acids to form ammonium salts. The most common salt is the dihydrochloride, this compound dihydrochloride, which is often the commercially available form of the compound. achemblock.com This salt is typically a stable, crystalline solid with improved solubility in aqueous media compared to the free base. The formation of salts is a critical step for purification, handling, and formulation of the diamine.
| Reaction Type | Reagent(s) | Functional Group Formed |
| Amidation | Carboxylic Acid, Acid Chloride | Amide |
| Urethane Formation | Chloroformate, Di-tert-butyl dicarbonate (B1257347) | Urethane (Carbamate) |
| Urea Formation | Isocyanate | Urea |
| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |
| N-Arylation | Aryl Halide, Pd or Cu catalyst | N-Aryl Amine |
| Salt Formation | Acid (e.g., HCl) | Ammonium Salt |
Modifications of the Bicyclo[1.1.1]pentane Core in Diamine Derivatives
While reactions at the amine groups are more common, the BCP cage itself can be functionalized, although this often requires specific strategies due to the inherent stability and steric hindrance of the core. These modifications are typically performed on derivatives where the amines are protected.
Direct C-H functionalization of the BCP core is a significant challenge due to the strength and steric inaccessibility of the C-H bonds. However, recent advances have demonstrated that selective functionalization is possible. nsf.gov Using dirhodium tetracarboxylate catalysts, enantioselective intermolecular sp³ C-H insertion reactions with donor/acceptor diazo compounds can forge new C-C bonds at the tertiary (bridge) position of BCP derivatives. nsf.govspringernature.com This method allows for the introduction of functional groups onto the methylene bridges of the BCP scaffold, providing access to chiral substituted BCPs while maintaining the integrity of the carbocyclic framework. springernature.comsemanticscholar.org Palladium-mediated directed C(2)-H functionalization has also been explored, though it presents challenges. nih.gov These strategies open new avenues for creating complex, three-dimensional molecules that were previously difficult to access.
Halogenation of the BCP core, particularly at the bridgehead positions, can be achieved, although direct chlorination often results in low yields and ring fragmentation. nsf.gov A more effective strategy involves synthesizing halogenated BCP precursors, such as 1-azido-3-iodobicyclo[1.1.1]pentane, which can then be converted to diamine derivatives. researchgate.net These halogenated BCPs are versatile intermediates for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and iron-catalyzed couplings with Grignard reagents. researchgate.netsemanticscholar.org These reactions enable the installation of a wide array of aryl, heteroaryl, and alkyl groups onto the BCP core, significantly expanding the chemical space accessible from BCP diamine derivatives. chemrxiv.orgnih.gov For instance, 1-iodo-bicyclo[1.1.1]pentanes can undergo direct iron-catalyzed cross-coupling with aryl and heteroaryl Grignard reagents to form 1,3-C-disubstituted BCPs. researchgate.net
| Modification Type | Strategy | Reagents/Catalysts | Result |
| C-H Functionalization | Carbene Insertion | Dirhodium catalysts, Diazo compounds | C-C bond formation at bridge position |
| Halogenation | Precursor Synthesis | e.g., from [1.1.1]propellane | Halogenated BCP intermediate |
| Cross-Coupling | Suzuki Coupling | Pd catalyst, Boronic acid/ester | C-C (Aryl/Vinyl) bond formation |
| Cross-Coupling | Sonogashira Coupling | Pd/Cu catalyst, Terminal alkyne | C-C (Alkynyl) bond formation |
| Cross-Coupling | Iron-Catalyzed Coupling | Fe catalyst, Grignard reagent | C-C (Aryl/Alkyl) bond formation |
Click Chemistry Applications utilizing Bicyclo[1.1.1]pentane-derived Diamines
The rigid, linear scaffold of bicyclo[1.1.1]pentane (BCP) has garnered significant attention in medicinal chemistry and materials science, where it often serves as a bioisostere for para-substituted phenyl rings. The functionalization of the BCP core at its bridgehead positions (1 and 3) with amine groups provides a versatile platform for further chemical modifications. One of the most powerful strategies for conjugating these BCP diamine derivatives to other molecules is through click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a stable triazole linkage.
Derivatives of this compound are valuable precursors for creating BCP-containing building blocks amenable to click chemistry. enamine.netresearchgate.net These derivatives are typically synthesized by converting one of the amine groups into either an azide (B81097) or a terminal alkyne, while the other amine can be protected or further functionalized. For instance, a mono-Boc-protected BCP diamine can be a key intermediate in the synthesis of these click chemistry handles. enamine.netresearchgate.net
The synthesis of BCP-derived azides can be achieved through methods such as a copper-catalyzed diazo-transfer reaction. enamine.netresearchgate.net Similarly, terminal alkynes can be introduced onto the BCP scaffold using techniques like the Seyferth-Gilbert homologation. enamine.netresearchgate.net Once synthesized, these BCP azides and alkynes serve as reactive partners in CuAAC reactions, enabling their conjugation to a wide array of molecules, including biomolecules, polymers, and fluorescent dyes.
A key precursor for synthesizing BCP triazole building blocks is 1-azido-3-iodobicyclo[1.1.1]pentane. researchgate.netchemrxiv.org This compound can undergo CuAAC reactions with various terminal alkynes to yield 1,4-disubstituted triazoles. The reaction conditions typically involve a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, in a suitable solvent system. The resulting triazole products incorporate the rigid BCP scaffold, which can impart unique conformational constraints and physicochemical properties to the final molecule.
Research has demonstrated the successful application of BCP derivatives in click chemistry to create novel molecular architectures. For example, the reaction of 1-azido-3-iodobicyclo[1.1.1]pentane with different alkynes has been explored to produce a variety of BCP-triazole conjugates. chemrxiv.org These studies highlight the versatility of the BCP scaffold in click chemistry applications.
The following table summarizes representative examples of click chemistry reactions involving BCP-derived azides, showcasing the scope of this methodology.
| BCP-Azide Reactant | Alkyne Reactant | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-azido-3-iodobicyclo[1.1.1]pentane | Ethynyl-substituted BODIPY | 1-(3-iodobicyclo[1.1.1]pentan-1-yl)-4-(BODIPY)-1H-1,2,3-triazole | 82 | chemrxiv.org |
| 1-azido-3-iodobicyclo[1.1.1]pentane | 4-Ethynylpyridine | 1-(3-iodobicyclo[1.1.1]pentan-1-yl)-4-(pyridin-4-yl)-1H-1,2,3-triazole | 66 | chemrxiv.org |
| 1-azido-3-iodobicyclo[1.1.1]pentane | 1-Ethynylpyrene | 1-(3-iodobicyclo[1.1.1]pentan-1-yl)-4-(pyren-1-yl)-1H-1,2,3-triazole | 17 | chemrxiv.org |
| 1-azido-3-iodobicyclo[1.1.1]pentane | Phenylacetylene | 1-(3-iodobicyclo[1.1.1]pentan-1-yl)-4-phenyl-1H-1,2,3-triazole | 7 | chemrxiv.org |
Applications in Advanced Materials Science and Polymer Chemistry
Bicyclo[1.1.1]pentane-1,3-diamine as a Rigid Linker in Polymer Synthesis
The 1,3-disubstituted BCP moiety serves as an exceptional rigid linker, comparable in size to a 1,4-disubstituted benzene (B151609) ring but with a non-conjugated, all-sp³ carbon framework. diva-portal.orgresearchgate.net This characteristic is highly valuable in polymer synthesis, where the introduction of such rigid units can significantly alter the properties of the resulting materials. The diamine functionality at the 1 and 3 positions provides two reactive sites for incorporation into polymer chains through methods like polycondensation.
A key strategy for creating precisely defined polymers is Acyclic Diene Metathesis (ADMET) polymerization. researchgate.net This method has been successfully employed to synthesize precision poly(alkylene)s containing BCP units. The process involves the synthesis of symmetrical α,ω-diene monomers that feature one or two BCP units. researchgate.net These monomers are then polymerized via ADMET, followed by a hydrogenation step to yield saturated poly(alkylene)s with BCP units precisely placed along the polymer backbone. researchgate.net
For instance, researchers have synthesized monomers with BCP units flanked by alkyl chains, which are then polymerized to create polymers where the BCP scaffold appears at regular intervals, such as every 11th or 21st carbon atom in the chain. researchgate.net This precise placement allows for "defect engineering," a method used to systematically tailor the properties of soft polymeric materials. acs.orgacs.org
The incorporation of the rigid BCP cage into a flexible polymer backbone, such as polyethylene (B3416737) (PE), has a profound impact on the polymer's topology and physical properties. The BCP unit acts as a structural "defect" that disrupts the regular packing of polymer chains. researchgate.net
Studies have shown that polymers containing a single BCP moiety in each repeating unit exhibit higher thermal stability than linear polyethylene. However, the BCP unit also distorts the polyethylene crystals, leading to a decrease in the melting temperature compared to PE. researchgate.net In contrast, when a researchgate.netstaffane moiety, which consists of two joined BCP units, is incorporated into the polymer backbone, it doesn't just act as a defect but induces the formation of a new crystalline morphology altogether. researchgate.net This demonstrates the powerful influence of the BCP scaffold in controlling the solid-state structure of polymers. researchgate.net
Table 1: Thermal Properties of Precision Polymers Containing BCP Units
| Polymer | BCP Content | Thermal Stability (Decomposition Temp, °C) | Melting Temperature (°C) | Crystallinity |
|---|---|---|---|---|
| Linear Polyethylene | 0% | Lower than BCP-containing polymers | ~135 | High |
| Poly(alkylene) with single BCP | Periodic | Higher than linear PE | Lower than linear PE | Distorted PE crystals |
| Poly(alkylene) with researchgate.netstaffane | Periodic | Higher than linear PE | Varies | New crystalline morphology |
Data synthesized from research findings describing the influence of BCP units on polyethylene properties. researchgate.net
Design of Molecular Rods and Supramolecular Architectures
The linear and rigid nature of the 1,3-linked BCP unit makes it an ideal component for constructing "molecular rods"—straight, rod-like molecular structures. springernature.comgoogle.com These rigid segments can be incorporated into larger molecules or polymers to enforce a specific, extended conformation. Such structures are of great interest for theoretical studies and for applications in fields like liquid crystals and piezoelectric materials. google.com
Beyond single molecules, BCP derivatives are instrumental in building complex supramolecular architectures. The defined geometry of the BCP scaffold allows it to direct the assembly of molecules through non-covalent interactions like halogen bonds. nih.gov For example, BCP-1,3-dicarboxylic acid has been used as a linker to create metal-organic frameworks (MOFs) that function as molecular rotors. nih.gov Furthermore, dicarboxylate derivatives of BCP have been reacted with dirhodium complexes to form well-defined supramolecular squares, where the BCP unit acts as a rigid edge. researchgate.net These assemblies can form stacked channel structures in the solid state, capable of hosting solvent molecules. researchgate.net
This compound in the Development of Advanced Functional Materials
The unique structural and electronic properties of the BCP core are being harnessed to create a new generation of advanced functional materials. chemrxiv.orgthieme-connect.com Its ability to act as a rigid, non-conjugated linker is key to these applications. diva-portal.org
One notable example is the creation of one-dimensional polyphenylene wires where BCP units are incorporated to act as electronic insulators. diva-portal.org In these materials, the BCP scaffold replaces every third phenylene unit, which significantly increases the electronic band gap of the polymer compared to a standard polyphenylene chain. This interruption of conjugation makes the BCP unit an effective organic resistor, a property valuable for molecular electronics. diva-portal.org
In another application, a derivative, bicyclo[1.1.1]pentane-1,3-diammonium iodide (BCPDAI), has been used as a molecular passivator for perovskite films in solar cells. researchgate.net When applied to the surface of α-FAPbI3 perovskite films, the bulky and conformationally stable BCPDAI passivates defects and enhances the crystal quality of the perovskite material. This treatment leads to a significant improvement in the performance and durability of the solar cells. researchgate.net
Strategic Role of Bicyclo 1.1.1 Pentane 1,3 Diamine in Molecular Design and Chemical Space Exploration
Bicyclo[1.1.1]pentane as a Bioisostere in Rational Molecular Design
The concept of bioisosterism, the substitution of one chemical group for another with similar physical or chemical properties to produce a compound with comparable biological activity, is a cornerstone of modern drug design. Bicyclo[1.1.1]pentane has emerged as a valuable non-classical bioisostere due to its unique structural and physicochemical characteristics. pharmablock.comthieme-connect.com It provides a three-dimensional, sp³-rich alternative to planar aromatic systems and other common functionalities, often leading to improved pharmacological profiles. acs.orgnih.gov
The BCP core is most notably employed as a bioisosteric replacement for para-substituted benzene (B151609) rings. nih.govacs.org The bridgehead substituents of a 1,3-disubstituted BCP mimic the linear geometry and exit vectors of a p-disubstituted phenyl ring, albeit with a shorter distance between the substituents. nih.gov This structural mimicry allows the BCP scaffold to serve as a spacer, maintaining the necessary orientation of functional groups for biological activity, while often avoiding the metabolic liabilities associated with aromatic rings. pharmablock.com For instance, replacing a phenyl ring with a BCP moiety in a γ-secretase inhibitor resulted in a compound with higher activity, improved solubility, and enhanced metabolic stability. nih.gov This strategy has been successfully applied in the design of various therapeutic agents, including LpPLA2 inhibitors, where the BCP analogue maintained high potency and showed an improved physicochemical profile. nih.gov
Beyond aromatic rings, the BCP scaffold is also recognized as a bioisostere for tert-butyl groups and internal alkynes. nih.govthieme-connect.com The replacement of a tert-butyl group with a BCP can mitigate issues of lipophilicity and metabolic instability often associated with this bulky group. pharmablock.com Similarly, bis-arylated bicyclo[1.1.1]pentanes can be considered as bioisosteres of internal alkynes, offering a more saturated and three-dimensional alternative. nih.gov
Table 1: Comparison of Bicyclo[1.1.1]pentane with Common Bioisosteric Moieties
| Feature | Bicyclo[1.1.1]pentane (BCP) | para-Phenyl | tert-Butyl | Alkyne |
|---|---|---|---|---|
| Geometry | 3D, Rigid | 2D, Planar | 3D, Bulky | 1D, Linear |
| Hybridization | sp³ | sp² | sp³ | sp |
| Lipophilicity | Lower | Higher | High | Variable |
| Metabolic Stability | Generally Improved | Prone to oxidation | Can be labile | Generally stable |
| Solubility | Generally Improved | Lower | Low | Variable |
| Key Application | Spacer, improved properties | Spacer, π-interactions | Bulky group | Rigid linker |
The drive to "escape from flatland" in drug discovery emphasizes the importance of molecular three-dimensionality (3D) for improving drug-like properties. acs.org The incorporation of the sp³-rich BCP scaffold is a key strategy to increase the 3D character of chemical libraries. bldpharm.comacs.org This increased three-dimensionality can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles by allowing for more specific and directional interactions with biological targets. nih.gov The rigid, propeller-like shape of the BCP core introduces well-defined vectors for substituents, enabling a more precise exploration of the chemical space around a pharmacophore. nih.govchemrxiv.org This contrasts with the planar nature of aromatic rings, which limits the spatial arrangement of substituents. bldpharm.com
Scaffold Design for Ligand Development and Combinatorial Chemistry
The BCP scaffold, and specifically derivatives like bicyclo[1.1.1]pentane-1,3-diamine, are valuable building blocks in scaffold design for ligand development and combinatorial chemistry. enamine.net The diamine functionality provides two points for diversification, allowing for the rapid generation of libraries of compounds with varied substituents at the bridgehead positions. This is particularly useful in structure-activity relationship (SAR) studies, where the impact of different functional groups on biological activity can be systematically explored. The development of practical, multigram preparations of Boc-monoprotected 1,3-diaminobicyclo[1.1.1]pentane further enhances its utility as a versatile scaffold for creating conformationally restricted diamine derivatives for combinatorial libraries. enamine.netresearchgate.net The rigid nature of the BCP core ensures that the appended functionalities are held in a defined spatial orientation, which is crucial for designing ligands with high affinity and selectivity for their targets. nih.gov
Expansion of Novel Chemical Space through this compound Derivatives
The use of this compound and other BCP derivatives significantly expands the novel chemical space available to medicinal chemists. researchgate.net By providing a 3D, saturated alternative to traditional aromatic and aliphatic groups, BCPs allow for the creation of molecules with unique structural features and improved physicochemical properties. thieme-connect.com This is critical for developing new intellectual property and for finding new solutions to challenging drug discovery problems. nih.gov The synthesis of BCP derivatives with diverse functionalities, including those at the bridge positions, opens up new vectors for ligand-target interactions that are not accessible with traditional scaffolds. nih.govchemrxiv.org This exploration of novel chemical space is essential for the discovery of next-generation therapeutics with enhanced efficacy and safety profiles. chemrxiv.org
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The demand for BCP-containing building blocks in drug discovery has spurred the development of more efficient, scalable, and environmentally friendly synthetic methods. nih.govrsc.org A primary focus is moving beyond traditional multi-step syntheses, which often suffer from low yields and harsh reaction conditions, towards more elegant and sustainable approaches. thieme-connect.de
A significant trend is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step. rsc.org Researchers have developed an iron-catalyzed multicomponent radical cross-coupling reaction to access diverse (fluoro)alkyl-BCP-aryls directly from [1.1.1]propellane, using inexpensive iron salts and operating at low temperatures with fast reaction times. chemrxiv.org Another sustainable approach involves a visible-light-driven, metal- and additive-free multicomponent reaction to create C,S-disubstituted BCPs. rsc.org This method, which relies on the formation of an electron donor-acceptor (EDA) complex, exemplifies a green chemistry approach by avoiding transition metals and harsh reagents. rsc.org
Photochemistry is also a key area of innovation. A light-enabled, catalyst-free reaction between alkyl iodides and [1.1.1]propellane has been developed, providing a highly scalable route to BCP iodides, which are versatile precursors for amines and other derivatives. nih.gov The synthesis of bicyclo[1.1.1]pentan-1-amine from the versatile intermediate 1-azido-3-iodobicyclo[1.1.1]pentane represents another scalable pathway to this key moiety. researchgate.net Research also continues into underutilized pathways, such as using the more storable precursor 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) for nucleophilic substitution reactions to generate functionalized BCPs. lboro.ac.uk
Table 1: Comparison of Modern Synthetic Routes to BCP Derivatives
| Method | Key Features | Advantages | Precursor |
|---|---|---|---|
| Iron-Catalyzed Multicomponent Coupling | Uses inexpensive iron salts, low temperatures, fast reaction times. chemrxiv.org | High efficiency, access to diverse 1,3-disubstituted BCPs. chemrxiv.org | [1.1.1]Propellane |
| EDA Complex Photoactivation | Visible-light driven, metal- and additive-free. rsc.org | Sustainable, green chemistry approach. rsc.org | [1.1.1]Propellane |
| Light-Enabled Halogenation | Catalyst- and additive-free, requires only light. nih.gov | High scalability (gram to kilogram), high purity of products. nih.gov | [1.1.1]Propellane |
| Reduction of Azido-Iodo BCP | Utilizes a stable, versatile intermediate. researchgate.net | Provides a flexible and scalable route to the primary amine. researchgate.net | 1-Azido-3-iodobicyclo[1.1.1]pentane |
Exploration of Unprecedented Reactivity of Bicyclo[1.1.1]pentane-1,3-diamine and its Derivatives
Beyond just synthesis, a major research thrust is to uncover and harness the unique reactivity of the BCP core and its functional groups. The bridgehead amine on the BCP scaffold exhibits exceptional reactivity compared to analogous structures like bicyclo[2.2.2]octane (BCO). nih.gov This enhanced reactivity is attributed to a combination of low steric hindrance and high intrinsic nucleophilicity of the BCP-amine, which facilitates reactions such as condensation with anhydrides. nih.gov
The exploration of BCP derivatives in "click" chemistry is expanding their utility. For instance, 1-azido-3-iodobicyclo[1.1.1]pentane serves as a precursor for various BCP triazole building blocks through Cu(I)-catalyzed 1,3-dipolar cycloadditions and integrated cycloaddition-Sonogashira coupling reactions. chemrxiv.org This enables the modular synthesis of complex, multiply substituted BCP triazoles. chemrxiv.org
Furthermore, BCP derivatives are being investigated for novel catalytic applications. It has been shown that 1,3-diiodobicyclo[1.1.1]pentane can function as a Lewis acid catalyst, enabling condensation reactions that are not achievable with traditional methods. lboro.ac.uk Researchers are also exploring new transformations of BCP intermediates; for example, BCP-containing dithianes, formed from the addition of 2-aryl-1,3-dithianes to [1.1.1]propellane, can be readily converted to BCP aryl ketones and BCP aryl difluoromethanes, which are valuable pharmacophores. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
To meet the growing demand from the pharmaceutical industry, researchers are integrating BCP synthesis with flow chemistry and automated platforms. nih.govrsc.org Continuous flow processes minimize fluctuations in reaction conditions, reduce human error, and allow for safer handling of reactive intermediates like [1.1.1]propellane. researchgate.net
A significant breakthrough is the development of a continuous flow process to generate solutions of [1.1.1]propellane on demand, which can then be directly derivatized into various BCP species with high throughput. rsc.org This has been successfully applied to the large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a crucial starting material for producing a wide range of BCP building blocks, including amines. nih.govsemanticscholar.org The key step often involves a photochemical reaction performed in a flow reactor, which allows for precise control over irradiation time and temperature, leading to higher yields and purity. nih.govnih.gov This methodology has enabled the production of kilograms of BCP precursors in a single day. nih.govsemanticscholar.org
The ultimate goal is the fully automated synthesis of BCP derivatives. Flow technology has been successfully used for the automated synthesis of 3-amino-BCP analogues, demonstrating the potential for high-throughput library generation for drug discovery screening. researchgate.netsci-hub.se
Table 2: Advantages of Flow Chemistry in BCP Synthesis
| Feature | Benefit | Example Application |
|---|---|---|
| Scalability | Enables rapid production from milligram to kilogram scales. nih.gov | Large-scale synthesis of 1,3-diacetylbicyclo[1.1.1]pentane. nih.govsemanticscholar.org |
| Safety | On-demand generation and immediate use of hazardous reagents like [1.1.1]propellane. rsc.org | Continuous flow generation of [1.1.1]propellane from 1,3-dibromo-bicyclo[1.1.1]pentane. rsc.org |
| Control & Reproducibility | Precise control over parameters like temperature, pressure, and reaction time. researchgate.net | Photochemical addition of propellane to diacetyl with consistent yields. nih.gov |
| Automation | Reduces manual labor and enables high-throughput synthesis. sci-hub.se | Fully automated synthesis of 3-amino-BCP analogues. sci-hub.se |
Advanced Characterization Techniques for Structural Elucidation and Reaction Monitoring
The unusual, highly strained geometry of the BCP cage presents unique challenges and opportunities for structural analysis. Advanced characterization techniques are crucial for confirming the structure of novel derivatives and for monitoring reaction progress in real-time.
X-ray crystallography is a definitive method for elucidating the three-dimensional structure of BCP compounds, providing precise measurements of the bond lengths and angles within the strained cage, such as the short inter-ring C-C bond and the intra-ring bridgehead separation. lboro.ac.ukgoogle.com Computational methods, including analyses of frontier molecular orbitals, are used in conjunction with experimental data to understand and predict the reactivity of BCP amines and other derivatives. nih.gov
For routine characterization and reaction monitoring, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are indispensable tools. semanticscholar.org These techniques provide detailed information about the connectivity and chemical environment of atoms within BCP molecules. semanticscholar.org In the context of developing scalable and safe synthetic processes, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to assess the thermal stability and safety profiles of energetic BCP intermediates and salts. lboro.ac.uk The integration of these analytical methods is essential for both fundamental research and the practical application of BCP chemistry.
Q & A
Basic Research Questions
Q. How can bicyclo[1.1.1]pentane-1,3-diamine derivatives be synthesized, and what are the key intermediates?
- Methodology : The synthesis often begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a precursor. A photochemical approach using [1.1.1]propellane and 2,3-butanedione under UV irradiation generates 1,3-diacetylbicyclo[1.1.1]pentane, which is subsequently hydrolyzed to the dicarboxylic acid. Further functionalization via amidation or reductive amination can yield the diamine derivative . For example, bromination and nucleophilic substitution steps can introduce amine groups.
- Key Considerations : Reaction temperature, solvent choice (e.g., pentane or diethyl ether), and purification methods (e.g., cold washing) significantly impact yield and purity.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 13C-NMR : Distinct bridgehead carbons appear as singlets due to symmetry, while substituents (e.g., amine groups) split signals. For example, the bridgehead carbons in bicyclo[1.1.1]pentane-1,3-diylbis(diphenylmethanol) show characteristic peaks at ~60–80 ppm .
- X-ray Crystallography : Confirms bond lengths (e.g., 1.85 Å for BCP diagonal distance) and spatial arrangement of substituents .
Q. What safety protocols are essential when handling this compound in the lab?
- Guidelines :
- Storage : Keep in airtight containers under inert gas (e.g., N2) to prevent oxidation or moisture absorption .
- Handling : Use explosion-proof equipment (P242), avoid sparks (P210), and wear PPE to prevent skin/eye contact (P305+P351+P338). In case of inhalation, move to fresh air immediately (P304+P340) .
- Disposal : Follow local regulations for amine-containing hazardous waste (P501) .
Advanced Research Questions
Q. How does this compound serve as a bioisostere in drug design, and what are its advantages over classical groups?
- Applications :
- Para-Phenyl Replacement : BCP’s compact size (35% smaller than p-phenyl) and reduced lipophilicity improve metabolic stability and solubility. For example, replacing a p-phenyl ring in resveratrol with BCP enhanced bioavailability by reducing glucuronidation .
- tert-Butyl Replacement : BCP’s rigidity mimics steric bulk without introducing metabolic liabilities, as seen in kinase inhibitor designs .
Q. How can stereochemical control be achieved in this compound derivatives?
- Methodology :
- Chiral Auxiliaries : Introduce enantiopure amines during reductive amidation to direct stereochemistry.
- Radical-Mediated Additions : Use chiral catalysts (e.g., Cu(I)/bisoxazoline complexes) to control regioselectivity in halogenation or alkylation steps .
Q. How can conflicting data on synthetic yields or reactivity be resolved?
- Case Study : Discrepancies in radical halogenation yields may arise from solvent polarity (e.g., CCl4 vs. THF) or initiator choice (e.g., AIBN vs. light). Systematic optimization of reaction conditions (e.g., temperature gradients, radical traps) identifies optimal parameters .
- Data Cross-Validation : Compare experimental results with DFT-predicted activation energies and intermediate stabilities .
Q. What strategies enable selective polyhalogenation of this compound derivatives?
- Methodology :
- Radical Chlorination : Use Cl2 or SO2Cl2 under UV light to achieve bridgehead-selective substitution. For example, difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid undergoes stepwise chlorination to yield F2Cl1-3 isomers .
- Hydrodehalogenation : TMS3SiH selectively removes chlorine atoms, enabling precise control over substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
